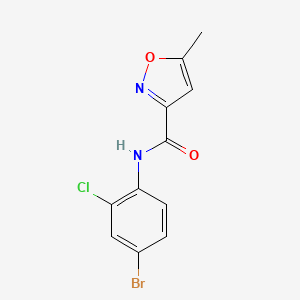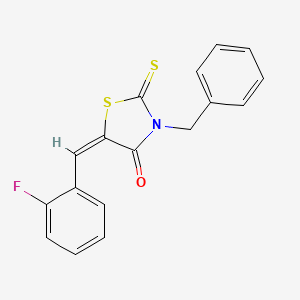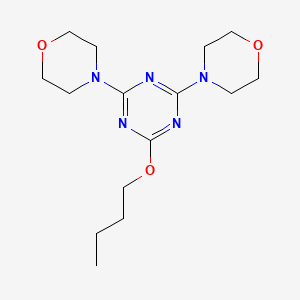
5-(3-chlorophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide
描述
5-(3-chlorophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide, also known as CL-220, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of isoxazolecarboxamides, which are known for their diverse biological activities.
作用机制
As mentioned earlier, 5-(3-chlorophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide acts as a positive allosteric modulator of mGluR5. This means that it binds to a site on the receptor that is different from the site where the neurotransmitter glutamate binds, and enhances the receptor's response to glutamate. This leads to increased signaling through the mGluR5 pathway, which has been shown to be involved in various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been shown to enhance LTP in the hippocampus, a brain region involved in learning and memory. This suggests that 5-(3-chlorophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide may have cognitive-enhancing effects. 5-(3-chlorophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has also been found to reduce anxiety-like behavior in mice, indicating potential anxiolytic effects. Additionally, 5-(3-chlorophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been shown to have anti-inflammatory effects in microglial cells, which are immune cells in the brain that play a role in neuroinflammation.
实验室实验的优点和局限性
One advantage of using 5-(3-chlorophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide in lab experiments is its specificity for mGluR5. This means that it can be used to selectively modulate the activity of this receptor without affecting other receptors or signaling pathways. However, one limitation of using 5-(3-chlorophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide is its relatively low potency compared to other mGluR5 positive allosteric modulators. This means that higher concentrations of 5-(3-chlorophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide may be required to achieve the desired effects, which could lead to non-specific effects or toxicity.
未来方向
There are several future directions for research on 5-(3-chlorophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide. One potential direction is to further investigate its cognitive-enhancing effects and potential therapeutic applications for cognitive disorders. Another direction is to explore its anxiolytic effects and potential applications for anxiety disorders. Additionally, further research is needed to understand the mechanism of action of 5-(3-chlorophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide and its effects on other signaling pathways and physiological processes in the brain. Finally, the development of more potent and selective mGluR5 positive allosteric modulators could lead to the discovery of new therapeutic targets for neurological and psychiatric disorders.
科学研究应用
5-(3-chlorophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain. 5-(3-chlorophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has also been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. These findings suggest that 5-(3-chlorophenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide may have therapeutic potential for cognitive disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
5-(3-chlorophenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-20(14-8-3-2-4-9-14)17(21)15-11-16(22-19-15)12-6-5-7-13(18)10-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBCWMCVNMNWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1-amino-8,8-dimethyl-5-phenyl-8,9-dihydro-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4666665.png)
![tert-butyl {1-[5-(propylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B4666695.png)

![1-[(benzylsulfonyl)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4666705.png)
![10-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B4666709.png)
![3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide](/img/structure/B4666712.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4666742.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4666767.png)
![N-(3,5-dimethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4666768.png)
![3-methyl-5-[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4666773.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4666775.png)